molecular formula C11H16N2O2 B152649 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 204452-91-5

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B152649
M. Wt: 208.26 g/mol
InChI Key: KKTPPUNNCIHOFA-UHFFFAOYSA-N
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Description

The compound 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the 1,8-naphthyridine family, which is a class of compounds known for their diverse chemical properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on related naphthyridine derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves modifications of pyridine compounds. For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives . Similarly, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, which was assembled from an adaptation of the Skraup synthesis using 2-amino-6-methylpyridine and crotonaldehyde . These methods could potentially be adapted for the synthesis of 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can participate in various non-covalent interactions. For example, supramolecular assemblies from 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acids were formed through strong classical hydrogen bonds and other noncovalent associations . These interactions are crucial in determining the molecular geometry and properties of the compounds.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions. The reaction of naphthyridine derivatives with phenyllithium, for instance, resulted in monophenylated compounds, with the phenyllithium reacting in the 2-position . The reactivity of the dimethoxymethyl group in 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine could be explored in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. The electron spectroscopy on the charge transfer complex of a related naphthyridine compound revealed insights into the dielectric behavior and the effects of charge transfer interactions on core energy levels . Additionally, the anion recognition abilities of certain naphthyridine derivatives towards various anions were investigated using spectroscopic methods, indicating potential applications in ion sensing .

Scientific Research Applications

Applications in Dimetal Chemistry

  • Ligand Utilization in Dimetal Chemistry: 1,8-naphthyridine derivatives, including compounds similar to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, have been used in dimetal chemistry. Their application is notable in the study of ligand disposition around Mo2 core and in building metallosupramolecular architectures (Bera, Sadhukhan, & Majumdar, 2009).

Crystal Structures and Luminescent Properties

  • Zinc(II) Complexes with Luminescent Properties: The creation of zinc(II) complexes using 1,8-naphthyridine-based ligands has been explored. These complexes exhibit blue luminescent properties, suggesting potential use in materials science (Chen, Zhao, Gan, & Fu, 2008).

Hydrogen Bonded Supramolecular Networks

  • Formation of Supramolecular Architectures: Research has demonstrated the role of 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound structurally related to 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine, in forming hydrogen-bonded supramolecular networks. These structures have implications in crystal engineering and design of new materials (Jin, Liu, Wang, & Guo, 2011).

Binding Affinity in DNA Duplexes

  • Influence on Binding Affinity in DNA Duplexes: Studies have shown the impact of substituent modifications on the binding affinity of 2-amino-1,8-naphthyridines to cytosine in DNA duplexes. This research provides insights into the interactions of these compounds at the molecular level (Sato, Nishizawa, Yoshimoto, Seino, Ichihashi, Morita, & Teramae, 2009).

Synthesis and Photoluminescent Properties

  • Tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) Complexes: The synthesis and photoluminescent properties of certain rhenium(I) complexes using 7-amino-1,8-naphthyridine derivatives have been investigated. These findings could contribute to the development of new luminescent materials (Zuo, Fu, Che, & Cheung, 2003).

Catalytic Activities and Ligand Design

  • Transition-Metal Complexes: Naphthyridine-based ligands have been used to synthesize various transition-metal complexes. These complexes have applications in catalysis and material science (Liu, Pan, Wu, Wang, & Chen, 2013).

Enantioselective Hydrogenation

  • Ruthenium-Catalyzed Hydrogenation: Research has developed a method for the asymmetric hydrogenation of 1,8-naphthyridine derivatives using chiral cationic ruthenium diamine complexes. This offers a new approach for preparing chiral heterocyclic building blocks (Ma, Chen, Liu, He, & Fan, 2016).

Photo- and Electrochemical Properties

  • Photo- and Electrochemical Properties: Novel 7-substituted naphthyridine derivatives have been synthesized, exhibiting fluorescent emission and oxidation potentials. This has implications for their use in photophysical applications (Chiba, Doi, & Inouye, 2009).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, a comprehensive literature search and possibly experimental studies would be needed.


properties

IUPAC Name

7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTPPUNNCIHOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(CCCN2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590322
Record name 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS RN

204452-91-5
Record name 7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution 14-1 (10 g, 0.049 mol) in MeOH, (100 ml) was treated with 10% Pd on C (1.5 g) and the resulting mixture stirred under a H2 filled balloon for 12.5 h. The catalyst was removed by filtration through celite and the solution concentrated to afford 14-2 as a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

Dimethoxypyridino[3,2-e]pyridin-2-ylmethane was dissolved in methanol (0.5M) followed by addition of 10% Pd/C), and subjected to hydrogenation at ballon pressure. The mixture was filtered through celite and concentrated by rotary evaporation. EI-MS m/z 209 (M+H)+.
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Synthesis routes and methods III

Procedure details

The procedure described in J. Org. Chem., 2004, 69 (6), pp 1959-1966 was used. Into a 5-l pressure tank reactor (5 atm) was placed 2-(dimethoxymethyl)-1,8-naphthyridine (intermediate 5, 200 g, 979 mmol), ethanol (3 l), PtO2 (12 g). The reactor was evacuated and flushed three times with nitrogen, followed by flushing with hydrogen. The mixture was stirred overnight at 23° C. under an atmosphere of hydrogen. This reaction was repeated four times. The solids were filtered out and the resulting mixture was concentrated under vacuum to give the title compound as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
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7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 3
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 4
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 5
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 6
7-(Dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Citations

For This Compound
3
Citations
N Yasuda, Y Hsiao, MS Jensen… - The Journal of …, 2004 - ACS Publications
A practical preparation of an α v β 3 antagonist is reported. The antagonist consists of three key components, a tetrahydronaphthyridine moiety, a β-alanine moiety, and a central …
Number of citations: 76 pubs.acs.org
L Fang, X Zhang, P Gao, S Gou - Bioorganic & Medicinal Chemistry, 2019 - Elsevier
Total twenty-five 7-formyl-naphthyridyl-urea derivatives were designed, synthesized and evaluated for their inhibition of FGFR4 kinase and antitumor activity. The pharmacological data …
Number of citations: 5 www.sciencedirect.com
Z Zhang, Y Wang, X Chen, X Song, Z Tu, Y Chen… - Bioorganic & Medicinal …, 2021 - Elsevier
An aromatic trifluoromethyl ketone moiety was characterized as a new warhead for covalently reversible kinase inhibitor design to target the non-catalytic cysteine residue. Potent and …
Number of citations: 8 www.sciencedirect.com

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